The compound 1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine is a complex organic molecule that belongs to the class of piperazine derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities. The structure comprises a piperazine ring substituted with a cyclopropanecarbonyl group and a trifluoromethyl benzoyl moiety, which contribute to its unique chemical properties and potential applications in pharmaceuticals.
This compound can be synthesized through various chemical methods, often starting from readily available precursors. The synthesis typically involves multiple steps, including cyclization and functional group transformations, which are common in the production of piperazine-containing drugs.
1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine can be classified as:
The synthesis of 1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine generally follows a multi-step synthetic route. Common methods include:
The molecular structure of 1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C16H15F4N3O |
Molecular Weight | 357.30 g/mol |
IUPAC Name | 1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine |
InChI Key | XXXXXX |
Canonical SMILES | C1CCN(CC1)C(=O)C2=CC=C(C=C2C(F)(F)F)C(F)(F)F |
The structural data indicates the presence of a piperazine ring, which is a bicyclic compound known for its ability to interact with various biological targets.
1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine is involved in several types of chemical reactions:
The mechanism of action for 1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine is primarily linked to its interaction with biological targets such as enzymes and receptors. The presence of fluorinated groups enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.
1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine has several scientific uses:
The compound's unique combination of functional groups makes it a valuable candidate for further research in medicinal chemistry and related fields.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: